molecular formula C20H16FN3O B11030176 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11030176
M. Wt: 333.4 g/mol
InChI Key: QCUDLPRHYLFHFT-UHFFFAOYSA-N
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Description

12-(4-Fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a sophisticated benzimidazoquinazolinone derivative of significant interest in medicinal chemistry and oncology research . This tetraheterocyclic compound is part of the 4(3H)-quinazolinone family, a class of fused nitrogen heterocycles recognized as a privileged structure in drug discovery due to its diverse biological activities . Its core structure is synthesized via efficient multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and cyclic 1,3-diketones, often employing green chemistry principles such as solvent-free conditions or magnetic nanocatalysts to achieve high yields . The primary research application of this compound is as a potential anticancer agent . Quinazolinone derivatives have demonstrated compelling biological activities by interfering with critical cellular processes in cancer cells. The proposed mechanism of action for analogs within this chemical class includes the induction of cell cycle arrest, particularly in the S-phase, and the promotion of apoptosis (programmed cell death) by increasing the accumulation of intracellular reactive oxygen species (ROS) . Furthermore, related compounds are known to target key oncogenic signaling pathways, such as those involving the epidermal growth factor receptor (EGFR) and PI3K, and can inhibit processes like tumor cell migration, invasion, and angiogenesis . The specific 4-fluorophenyl substituent in this molecule is a common pharmacophore that can enhance biological activity and optimize pharmacokinetic properties . Researchers can utilize this compound as a valuable chemical tool for probing disease mechanisms or as a high-quality building block for constructing more complex molecular libraries. It is supplied as a dry powder and is intended for research applications in chemistry and biology only . This product is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C20H16FN3O

Molecular Weight

333.4 g/mol

IUPAC Name

12-(4-fluorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H16FN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23)

InChI Key

QCUDLPRHYLFHFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Initial Interaction : The reaction begins with the condensation of 2-aminobenzimidazole (3 ) and arylglyoxal (4 ) to form a zwitterionic intermediate (6 ) under mild conditions.

  • Cyclization : Intermediate 6 undergoes Michael addition with 1,3-diketone (5 ), leading to a tautomerized intermediate (A or B ).

  • Product Formation :

    • Acidic Conditions : Promote enolization, favoring the formation of 12-aroyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones (10a–f ).

    • DMF Medium : Enhances imidazo[1,2-a]benzimidazole derivatives (11a–f ) due to stabilization of enolate intermediates.

Table 1: Reaction Conditions and Product Ratios

SolventTemperature (°C)Time (h)Major ProductYield (%)Minor ProductYield (%)
Ethanol100610a–f 65–7811a–f 10–15
DMF120411a–f 60–7510a–f 5–10

Data adapted from optimization studies.

Solvent-Free Condensation

An alternative approach employs solvent-free conditions for synthesizing tetrahydrobenzimidazoquinazolinones. This method uses aldehydes and cyclic β-diketones with 2-aminobenzimidazole under thermal activation.

Key Advantages

  • Green Chemistry : Eliminates solvent waste and reduces reaction time.

  • Yield Efficiency : Achieves yields comparable to solvent-based methods (e.g., 70–85% for analogous compounds).

Table 2: Solvent-Free Reaction Parameters

Reactant 1Reactant 2Temperature (°C)Time (min)Yield (%)
2-Aminobenzimidazole4-Fluorobenzaldehyde1203072
2-Aminobenzimidazole1,3-Cyclohexanedione1204568

Reproduced from solvent-free optimization studies.

Catalytic Systems and Reaction Optimization

Recent advances explore heterogeneous catalysts (e.g., MIL-101(Cr)) for analogous quinazolinone syntheses, though their application to the target compound remains unreported. These systems enhance atom economy and reusability.

Table 3: Comparative Catalytic Performance

CatalystSolventTemperature (°C)Time (h)Yield (%)
MIL-101(Cr)Acetonitrile250.594
p-TSASolvent-free800.592

Data extrapolated from analogous reactions.

Spectroscopic Characterization

Key spectral features confirm the structure:

  • ¹H NMR :

    • δ 11.19–11.34 ppm : Broad singlet (NH group).

    • δ 7.0–8.5 ppm : Aromatic protons and methine protons.

  • IR :

    • C=O Stretch : ~1680 cm⁻¹ (quinazolinone carbonyl).

    • NH Stretch : ~3185 cm⁻¹ .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves a stepwise mechanism :

  • Formation of a Zwitterionic Intermediate : Interaction of 2-aminobenzimidazole with arylglyoxal and dimedone generates a kinetically controlled intermediate.

  • Cyclocondensation : Prolonged heating in high-boiling solvents drives the intermediate toward cyclization, forming the fused benzimidazoquinazolinone structure.

  • Isomer Control : Solvent choice (e.g., DMF vs ethanol) influences product selectivity. Acidic conditions favor quinazolinones, while DMF promotes imidazolium derivatives .

Comparative Analysis of Reaction Conditions

Parameter Ethanol Conditions DMF Conditions
Product Predominantly quinazolinones (10 series)Predominantly imidazolium derivatives (11 series)
Yield Moderate (60–80%)Higher yields for isomers (e.g., 11b: ~70%)
Heating Method Reflux or microwave (150°C, 10 min)Microwave (150°C, 10 min)
Selectivity Factors Acidic medium promotes enolizationDMF stabilizes imidazolium tautomers

Data adapted from multicomponent reaction studies .

Structural and Functional Relationships

The compound’s fluorophenyl substituent enhances lipophilicity and biological activity. Related compounds with different substituents (e.g., nitro, bromo) exhibit varied pharmacological profiles, emphasizing the role of substituent effects in reactivity and function .

Scientific Research Applications

Pharmacological Applications

The primary applications of 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one are in the fields of antimicrobial and anticancer research:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For example, derivatives of this compound have been screened for their efficacy against various pathogens, showing promising results in inhibiting growth .
  • Anticancer Potential : Research indicates that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in malignant cells, making it a subject of interest for cancer therapeutics.

Synthesis Methodologies

The synthesis of This compound typically involves multi-step organic reactions. Key methodologies include:

  • Cyclization Reactions : The formation of the benzimidazole and quinazolinone rings is crucial. These reactions often utilize starting materials that contain nitrogen and carbon functionalities conducive to forming the desired heterocyclic structure.
  • Functionalization : The introduction of the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or other coupling reactions that enhance the compound's biological profile.

Case Studies

Several studies have documented the biological activities and synthetic approaches related to this compound:

  • Antimicrobial Screening : A study evaluated various derivatives of similar compounds for their antibacterial and antifungal activities. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
  • Cytotoxicity Assays : Research involving cell line assays demonstrated that some derivatives could significantly reduce cell viability in cancer models. The findings suggest potential pathways for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Comparisons

  • Solvent-Free vs. Ultrasound-Assisted Synthesis: Solvent-free methods for phenyl and chlorophenyl analogs yield >80% under catalytic conditions . Ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolinones with 4-methoxybenzaldehyde led to by-products (e.g., 4-methoxybenzyl alcohol), reducing yields to ~60% . Fluorophenyl’s stronger electron-withdrawing nature may mitigate such side reactions.
  • Catalyst Efficiency :
    • Cu@Fe3O4 MNPs and γ-Fe2O3@KSF improved yields (~85–93%) for chlorophenyl and triazolo derivatives .
    • NGPU catalysts optimized 4-hydroxyphenyl derivatives in 20–40 min , but fluorophenyl may require adjustments due to differing electronic profiles.

Structural and Functional Comparisons

  • Bioactivity: Fluorinated analogs often exhibit enhanced binding to hydrophobic pockets in enzymes (e.g., phosphodiesterase 5) compared to non-fluorinated derivatives .
  • Thermal Stability : The 4-fluorophenyl group may increase thermal stability relative to thiophene or pyridinyl analogs (e.g., 3-methyl-12-(2-thienyl) derivative) due to stronger C–F bonds .

Biological Activity

The compound 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a fused benzimidazole and quinazolinone framework with a 4-fluorophenyl substituent, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.

Chemical Structure

The chemical structure of This compound can be represented as follows:

C17H16FN3O\text{C}_{17}\text{H}_{16}\text{F}\text{N}_3\text{O}

Biological Activity Overview

Research indicates that compounds within the benzimidazoquinazolinone class exhibit a variety of biological activities. The presence of the fluorine atom in the 4-position of the phenyl ring enhances lipophilicity and can influence receptor binding affinity and selectivity.

Key Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Neuroactivity : Related compounds have demonstrated neuroprotective effects, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains.

The mechanism by which This compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in cell cycle regulation and apoptosis.
  • Receptor Modulation : Binding to neurotransmitter receptors or other molecular targets that influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds highlights variations in biological activity based on substituent differences:

Compound NameStructural FeaturesBiological Activity
12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-oneChlorine substituentAnticancer
12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-onePyridine ringNeuroactive
12-(methylthio)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-oneMethylthio groupAntimicrobial

This table illustrates how variations in substituents can significantly influence the pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of related compounds:

  • Antitumor Studies : A study demonstrated that a structural analogue exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : Research indicated that another derivative improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers.
  • Antimicrobial Efficacy : Compounds with similar structures were tested against multi-drug resistant bacteria and showed promising results.

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 12-(4-fluorophenyl)-tetrahydrobenzimidazoquinazolinone?

The synthesis is optimized using solvent-free conditions and diverse catalysts. Keggin-type heteropoly acids (e.g., HPA/Montmorillonite K-10) achieve yields of 85–92% in 20–40 minutes . Magnetic Cu@Fe₃O₄ nanoparticles enable rapid synthesis (15–30 minutes, 88–93% yields) with easy catalyst recovery via external magnets . Brønsted acidic ionic liquids immobilized on Na⁺-Montmorillonite (Na⁺-MMT-[pmim]HSO₄) provide excellent yields (90–95%) in 10–15 minutes, emphasizing green chemistry .

Q. How is regioselectivity achieved in the synthesis of tetrahydrobenzimidazoquinazolinones, and what analytical methods confirm the correct regioisomer?

Regioselectivity arises from multi-component cyclocondensation of 2-aminobenzimidazole, dimedone, and aldehydes, favoring the 12-aryl-substituted isomer (4a-g). NMR techniques (¹H, HSQC, HMBC, NOESY) distinguish regioisomers by analyzing proton environments and correlations. For example, non-exchangeable H-12 protons (δ 6.34–6.61 ppm) and 5-NH groups (δ 10.65–11.30 ppm) confirm the correct structure .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Key methods include:

  • HRMS : Confirms molecular ion peaks (e.g., m/z 315.0428 for the parent compound) .
  • FT-IR and XRD : Verify functional groups and crystallinity of catalysts (e.g., Cu@Fe₃O₄ MNPs) .
  • NMR (¹³C, ¹H, 2D experiments) : Resolves regioselectivity and hydrogen bonding .
  • TGA and SEM : Assess thermal stability and catalyst morphology .

Q. What green chemistry principles are applied in the synthesis of this compound?

Solvent-free reactions minimize waste, while reusable catalysts (Cu@Fe₃O₄ MNPs, Na⁺-MMT-[pmim]HSO₄) enhance sustainability. Magnetic catalysts retain >90% efficiency after seven cycles , and ionic liquid-supported clays reduce reaction times and energy consumption .

Advanced Research Questions

Q. How do contradictions in catalytic efficiency reports inform the design of novel catalysts for this synthesis?

Comparative studies reveal trade-offs between efficiency, cost, and scalability. For instance, NGPU (a glucose-pregabalin-urea eutectic mixture) outperforms traditional catalysts in reaction time (20 vs. 60 minutes) and yield (92% vs. 75%) but requires optimization for large-scale applications . Heterogeneous catalysts (e.g., Cu@Fe₃O₄) offer magnetic recovery advantages over homogeneous systems, though ligand design impacts stability .

Q. What mechanistic insights explain the formation pathway of this compound under varying catalytic conditions?

The reaction proceeds via a multi-component cyclocondensation mechanism:

  • Step 1 : Aldehyde activation by acidic catalysts (e.g., HPA/Montmorillonite) forms imine intermediates.
  • Step 2 : Nucleophilic attack by 2-aminobenzimidazole and dimedone leads to cyclization.
  • Step 3 : Acidic or nanocatalytic surfaces stabilize transition states, accelerating ring closure . Kinetic studies under solvent-free conditions suggest rate-limiting steps involve imine formation .

Q. How can computational methods like DFT be applied to study the electronic structure and reactivity?

Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps and charge distribution, to rationalize regioselectivity. For analogous quinazolinones, DFT correlates NMR chemical shifts with electron density at key positions, validating experimental data . Molecular docking studies (not directly reported for this compound) could model interactions with biological targets using similar frameworks .

Q. How to address discrepancies in spectral data interpretation across different studies?

Discrepancies arise from solvent effects, impurities, or crystallinity. Advanced NMR techniques (e.g., NOESY for spatial proximity) and cross-validation with X-ray crystallography (as in related compounds ) resolve ambiguities. For example, conflicting ¹H NMR signals for NH groups are clarified by deuterium exchange experiments .

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